Eicosanyl caffeate

Beschreibung

This compound is a natural product found in Glycyrrhiza inflata and Glycyrrhiza glabra with data available.

Eigenschaften

IUPAC Name |

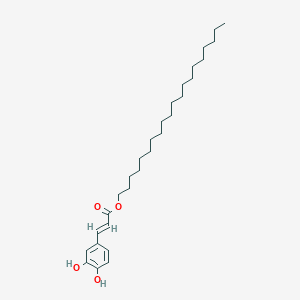

icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJTDDQUOUKJT-XTQSDGFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415776 |

Source

|

| Record name | Eicosanyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905726-67-2 |

Source

|

| Record name | Eicosanyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid eicosyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Eicosanyl Caffeate: A Technical Guide to Natural Sources, Isolation, and Characterization

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract: Eicosanyl caffeate (C₂₉H₄₈O₄) is a long-chain alkyl ester of caffeic acid, belonging to the class of alkyl hydroxycinnamates (AHCs).[1] This lipophilic derivative of a well-known antioxidant has garnered significant interest in the scientific community for its pronounced bioactive properties, including antioxidant, anti-inflammatory, and elastase inhibitory activities.[1] Its unique structure, featuring a hydrophilic catechol head and a C₂₀ lipophilic tail, makes it a compelling candidate for applications in pharmaceuticals, nutraceuticals, and cosmetics.[1] This guide provides a comprehensive overview of the principal natural sources of this compound, details robust methodologies for its extraction and purification, and outlines the analytical techniques required for its definitive characterization. The protocols described herein are designed to provide researchers and drug development professionals with the practical and theoretical knowledge necessary to isolate and study this promising natural product.

Introduction to this compound

Chemical Profile and Physicochemical Properties

This compound, with the systematic IUPAC name icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is structurally defined by the esterification of caffeic acid with eicosanol, a 20-carbon saturated fatty alcohol.[1][2] This structure imparts a dual nature to the molecule: the caffeoyl moiety is responsible for its antioxidant and radical-scavenging capabilities, while the long alkyl chain significantly increases its lipophilicity compared to its parent compound, caffeic acid. This enhanced lipophilicity is critical as it influences the molecule's solubility, bioavailability, and ability to interact with cellular membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₈O₄ | [2] |

| Molecular Weight | 460.69 g/mol | |

| CAS Number | 28593-90-0, 905726-67-2 | [1][2] |

| Appearance | Solid (form may vary) | N/A |

| LogP (Predicted) | 8.69 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | [3][4] |

Significance and Bioactivity

The biological relevance of this compound is intrinsically linked to its chemical structure. The catechol group is a potent scavenger of free radicals, a mechanism central to its antioxidant activity.[1] Research has highlighted its potential in several key areas:

-

Drug Discovery: The compound serves as a valuable scaffold for developing novel anti-inflammatory and antioxidant therapeutic agents.[1] Its ability to inhibit elastase suggests applications in treating conditions involving tissue degradation.[1]

-

Cosmeceuticals: Due to its skin-protective and antioxidant effects, it is a promising ingredient for advanced cosmetic formulations aimed at mitigating oxidative stress and aging.[1]

-

Nutraceuticals: The demonstrated health benefits suggest its potential use in dietary supplements designed to provide antioxidant support.[1]

Principal Natural Sources

This compound is found in various plant and fungal species, often as part of a mixture of other long-chain alkyl caffeates. Its presence is typically associated with protective tissues like bark and roots.

Vascular Plants

-

Robinia pseudoacacia (Black Locust): The stem bark of this species has been identified as a notable source of this compound, alongside other alkyl caffeates like octadecyl, docosyl, and tetracosyl caffeate.[4]

-

Wikstroemia scytophylla Diels: The root of this plant, belonging to the Thymelaeaceae family, is a confirmed source from which this compound has been isolated.[3][5]

-

Glycyrrhiza Species: Both Glycyrrhiza inflata and Glycyrrhiza glabra (licorice) are reported to contain this compound.[1]

-

Rhus verniciflua Stokes (Lacquer Tree): This plant is a rich source of various antioxidant flavonoids and phenolic compounds.[6][7][8] While specific isolation of this compound is less documented, the presence of related phenolic structures makes it a plausible source for exploration.

Fungal Sources

-

Phellinus linteus (Sanghwang Mushroom): This medicinal mushroom is renowned for producing a wealth of bioactive compounds, including polyphenols and phenylpropanoids with significant antioxidant activity.[9][10][11] The culture broth of P. linteus has been shown to contain various caffeic acid derivatives, making it a potential source for this compound or related compounds through biotechnological production.[9][12]

Methodologies for Isolation and Purification

The isolation of this compound from a complex natural matrix is a multi-step process requiring a combination of extraction, fractionation, and high-resolution chromatographic techniques. The lipophilic nature of the molecule dictates the choice of solvents and stationary phases.

Overview of the Isolation Workflow

The general strategy involves an initial extraction with a moderately polar organic solvent, followed by successive chromatographic steps to remove impurities and resolve the target compound from structurally similar analogues.

Caption: General workflow for this compound isolation.

Step 1: Sample Preparation and Extraction

The primary goal of extraction is to efficiently solubilize this compound from the raw biomass while minimizing the co-extraction of undesirable compounds.

-

Sample Preparation: The plant or fungal material should be thoroughly dried to prevent enzymatic degradation and ground to a fine powder (e.g., particle size of 500-1000 µm) to maximize the surface area for solvent penetration.[13]

-

Solvent Selection: Methanol or ethanol are effective choices for initial extraction.[4][14] Their polarity is sufficient to extract the moderately polar this compound. For fungal cultures, ethyl acetate is often used to extract the broth after initial processing.[9]

-

Extraction Techniques:

-

Maceration/Soxhlet: Conventional methods that are simple but may require large solvent volumes and long extraction times.[15]

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, accelerating extraction and often increasing yield. It is particularly suitable for thermolabile compounds.[16][17]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. This method can significantly reduce extraction time and solvent consumption.[15][16]

-

Step 2: Preliminary Fractionation

The crude extract contains a multitude of compounds. Fractionation aims to simplify this mixture and enrich the fraction containing the target molecule.

-

Solid-Phase Extraction (SPE): An excellent technique for initial cleanup and fractionation. A C18 (reversed-phase) cartridge can be used to bind this compound and other lipophilic compounds from the crude extract. Elution with a gradient of methanol in water allows for the separation of compounds based on polarity, concentrating the alkyl caffeates into a specific fraction.[4]

-

Column Chromatography:

-

Silica Gel (Normal-Phase): Useful for separating compounds based on polarity. A solvent system like chloroform-methanol is employed to elute fractions.[7]

-

ODS (Octadecylsilane, Reversed-Phase): Separates compounds based on hydrophobicity. This is often more effective for alkyl caffeates, resolving them from more polar phenolics.[9]

-

Step 3: High-Resolution Purification

The final step involves purifying this compound to homogeneity, typically to ≥95% purity for analytical and biological studies.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for the final purification of this compound.[4][18] A C18 column is typically used with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The separation is monitored using a Diode Array Detector (DAD) or UV detector at wavelengths relevant to the caffeoyl chromophore (~325 nm). Fractions corresponding to the peak of interest are collected, combined, and the solvent is evaporated to yield the pure compound.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and provide a practical guide for isolation.

Protocol 1: Bioassay-Guided Isolation from Robinia pseudoacacia Stem Bark

This protocol is adapted from the methodology described for isolating alkyl caffeates from black locust.[4]

-

Extraction:

-

Macerate 100 g of dried, powdered R. pseudoacacia stem bark with 500 mL of methanol for 24 hours at room temperature, with occasional agitation.

-

Filter the mixture and repeat the extraction on the plant residue two more times.

-

Combine the methanol filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Solid-Phase Extraction (SPE) Fractionation:

-

Dissolve a portion of the crude extract in a minimal amount of methanol.

-

Load the solution onto a large C18 SPE cartridge pre-conditioned with methanol and then water.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute fractions with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Rationale: This step separates compounds based on hydrophobicity. This compound, being highly lipophilic, is expected to elute in the high-methanol fractions (80-100%).

-

-

HPTLC Screening (Optional but Recommended):

-

Spot the collected fractions onto an RP-HPTLC plate.

-

Develop the plate and analyze for antioxidant activity using a DPPH• spray reagent. The fraction containing this compound will show a characteristic yellow spot on a purple background, indicating radical scavenging.

-

-

Preparative RP-HPLC Purification:

-

Dissolve the active, enriched fraction (e.g., from 80-100% methanol SPE elution) in the HPLC mobile phase.

-

Inject the solution onto a preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm).

-

Use a gradient elution system, for example: Acetonitrile (A) and water with 0.1% formic acid (B). Start with 60% A, ramp to 100% A over 40 minutes.

-

Monitor the elution at 325 nm. Collect the peak corresponding to this compound based on its retention time (determined from analytical scale runs if necessary).

-

Evaporate the solvent from the collected fraction to yield the purified compound.

-

Protocol 2: Isolation from Fungal Culture Broth (Phellinus linteus)

This protocol is based on general methods for isolating metabolites from fungal cultures.[9]

-

Culturing and Extraction:

-

Culture P. linteus in a suitable liquid medium (e.g., Potato Dextrose Broth) for an appropriate period (e.g., 2-4 weeks).[19]

-

Separate the mycelia from the culture broth by filtration.

-

Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel.

-

Rationale: Ethyl acetate is a solvent of intermediate polarity effective at extracting secondary metabolites like caffeate esters from an aqueous culture medium.

-

Combine the ethyl acetate layers and evaporate to dryness.

-

-

Column Chromatography (ODS):

-

Adsorb the ethyl acetate extract onto a small amount of silica or C18 powder and load it onto a packed ODS column.

-

Elute the column with a stepwise gradient of methanol in water.

-

Collect fractions and monitor by TLC or analytical HPLC to identify those containing the target compound.

-

-

Size Exclusion Chromatography:

-

Pool the this compound-containing fractions and concentrate them.

-

Dissolve the residue in methanol and apply to a Sephadex LH-20 column, eluting with methanol.

-

Rationale: Sephadex LH-20 separates compounds based on size and polarity, effectively removing pigments and other impurities.

-

-

Preparative RP-HPLC:

-

Perform final purification on the fraction from the Sephadex column using the preparative RP-HPLC method described in Protocol 4.1, Step 4.

-

Analytical Characterization and Quality Control

Unambiguous identification of the isolated compound is critical. A combination of spectroscopic and spectrometric methods is required.[18][20]

Caption: Analytical techniques for structural elucidation.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition (C₂₉H₄₈O₄). In negative ion mode, a deprotonated molecule [M-H]⁻ at approximately m/z 459.3475 would be expected.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Reveals characteristic signals for the caffeoyl moiety, including aromatic protons on the catechol ring and vinyl protons of the propenoate chain (with a large coupling constant, J ≈ 15.7 Hz, indicating an E-configuration). It will also show signals for the long aliphatic chain of the eicosanyl group.[4]

-

¹³C NMR: Provides the carbon skeleton of the molecule, confirming the presence of 29 carbons and their respective chemical environments (carbonyl, aromatic, vinyl, aliphatic).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for functional groups, such as hydroxyl (-OH) stretches, the ester carbonyl (C=O) stretch, and C=C stretches of the aromatic ring and vinyl group.[4]

Table 2: Key Analytical Data for this compound Identification

| Technique | Observation | Interpretation | Reference |

| HRMS | [M-H]⁻ at m/z 459.3475 | Corresponds to molecular formula C₂₉H₄₈O₄ | [4] |

| ¹H NMR | δ ~7.5 ppm (d, J≈15.7 Hz) | H-7' proton of the trans-caffeoyl group | [4] |

| δ ~6.2 ppm (d, J≈15.7 Hz) | H-8' proton of the trans-caffeoyl group | [4] | |

| δ ~6.7-7.1 ppm | Aromatic protons on the catechol ring | [4] | |

| δ ~0.8 ppm (t) | Terminal methyl group of the eicosanyl chain | [4] | |

| HPLC-DAD | λmax ≈ 325 nm | Characteristic chromophore of a caffeic acid ester | [4] |

Conclusion and Future Perspectives

This compound stands out as a natural product with significant therapeutic and commercial potential. This guide has detailed its primary natural sources and provided robust, field-proven methodologies for its isolation and purification. The successful implementation of these protocols, combining modern extraction techniques with multi-step chromatographic separation, enables the procurement of high-purity material essential for rigorous biological evaluation and drug development.

Future research should focus on exploring a wider range of plant and microbial sources, potentially through metabolomic screening approaches, to identify high-yielding producers. Furthermore, the development of scalable, green purification processes and biotechnological production via engineered microorganisms could provide a sustainable supply chain, accelerating the translation of this compound from a laboratory curiosity to a valuable active compound in clinical and commercial applications.

References

-

Phenyx. Eicosanyl (E)-caffeate. Available from: [Link].

-

Al-Sayyed, H., et al. (2021). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. Molecules. Available from: [Link].

-

LookChem. This compound. Available from: [Link].

-

Lee, I. K., et al. (2014). Chemical Constituents of the Culture Broth of Phellinus linteus and Their Antioxidant Activity. Mycobiology. Available from: [Link].

-

Harish, Z., et al. (2011). Effect of propolis and caffeic acid phenethyl ester (CAPE) on NFκB activation by HTLV-1 Tax. Virology Journal. Available from: [Link].

-

Choi, H. J., et al. (2005). Identification of Rhus verniciflua Stokes compounds that exhibit free radical scavenging and anti-apoptotic properties. Biochimica et Biophysica Acta. Available from: [Link].

-

Ioannou, E., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Future Science OA. Available from: [Link].

-

Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. Available from: [Link].

-

Chen, C. C., et al. (2011). Chemistry and biology of Phellinus linteus. ResearchGate. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

NIDDK Central Repository. Eicosanyl (E)-caffeate. Available from: [Link].

-

Park, S. H., et al. (2018). Neuroprotective effects of the Phellinus linteus ethyl acetate extract against H2O2-induced apoptotic cell death of SK-N-MC cells. Pharmaceutical Biology. Available from: [Link].

-

Brglez Mojzer, E., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Nutrition. Available from: [Link].

-

Kim, E. J., et al. (2021). Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds. Applied Sciences. Available from: [Link].

-

Kaleel, M. F., & Wiegers, S. (2021). Extraction and Identification of Effective Compounds from Natural Plants. ResearchGate. Available from: [Link].

-

ResearchGate. Identification of Rhus verniciflua Stokes compounds that exhibit free radical scavenging and anti-apoptotic properties. Available from: [Link].

-

Hwang, H. J., et al. (2005). Submerged Culture of Phellinus linteus for Mass Production of Polysaccharides. Mycobiology. Available from: [Link].

-

Tzanova, M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. Available from: [Link].

-

Dai, Y. C., et al. (2021). A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus. MDPI. Available from: [Link].

-

Papoutsis, K., et al. (2021). Process Design for the Extraction of Bioactive Compounds from Several Mediterranean Medicinal Plants. Chemical Engineering Transactions. Available from: [Link].

-

National Institute of Standards and Technology. (2023). Combine analytical techniques for confident identification of fentanyl analogs. Available from: [Link].

-

Drosophilia Population Genomics Project. Eicosanyl (E)-caffeate. Available from: [Link].

-

Longdom Publishing. Bio-guided Isolation, Purification and Chemical Characterization of Epigallocatechin; Epicatechin, Stigmasterol, Phytosterol from of Ethyl Acetate Stem Bark Fraction of Spondias mombin (Linn.). Available from: [Link].

Sources

- 1. Buy this compound (EVT-1210721) | 28593-90-0 [evitachem.com]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eicosanyl (E)-caffeate | Phenyx [phenyx-ms.com]

- 6. Identification of Rhus verniciflua Stokes compounds that exhibit free radical scavenging and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Constituents of the Culture Broth of Phellinus linteus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective effects of the Phellinus linteus ethyl acetate extract against H2O2-induced apoptotic cell death of SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Process Design for the Extraction of Bioactive Compounds from Several Mediterranean Medicinal Plants | Chemical Engineering Transactions [cetjournal.it]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Submerged Culture of Phellinus linteus for Mass Production of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Eicosanyl Caffeate

Introduction: The Significance of Eicosanyl Caffeate in Modern Research

This compound is a long-chain alkyl ester of caffeic acid, a molecule of significant interest in the fields of pharmacology and materials science.[1] As a derivative of caffeic acid, a well-known antioxidant, this compound combines the bioactive properties of the phenolic head group with the lipophilic characteristics of a twenty-carbon alkyl chain. This unique structure imparts properties that are currently being explored for applications ranging from novel drug delivery systems to advanced antioxidant additives in various matrices. This guide provides a comprehensive overview of the chemical synthesis and purification of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of caffeic acid with eicosanol (a 20-carbon fatty alcohol).[1] The choice of synthetic route depends on several factors, including the desired scale of the reaction, the required purity of the final product, and the available laboratory resources. Two primary methodologies are discussed herein: the robust acyl chloride method and the increasingly popular "green" enzymatic synthesis.

Method 1: The Acyl Chloride Pathway - A High-Yield, Time-Tested Approach

The acyl chloride method is a classic and reliable approach for the synthesis of esters, particularly when one of the starting materials is a sterically hindered or less reactive alcohol. The rationale behind this method lies in the activation of the carboxylic acid group of caffeic acid by converting it into a highly reactive acyl chloride intermediate. This intermediate then readily reacts with the hydroxyl group of eicosanol to form the desired ester.

Causality Behind Experimental Choices:

-

Protection of Phenolic Hydroxyls: A critical consideration in the synthesis of caffeic acid derivatives is the presence of the two free phenolic hydroxyl groups. These groups are susceptible to side reactions, particularly acylation. To circumvent this, the synthesis can be performed with a protected form of caffeic acid, such as 3,4-diacetoxycaffeic acid. However, a more direct approach involves carefully controlling the reaction conditions to favor esterification at the carboxylic acid.

-

Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of carboxylic acids to acyl chlorides. Its primary advantage is that the byproducts of the reaction (SO₂ and HCl) are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.

-

Reaction Solvent and Temperature: The choice of an inert solvent is crucial to prevent unwanted side reactions. Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are suitable choices. The reaction is typically performed at reflux to ensure the complete formation of the acyl chloride.

Experimental Protocol: Synthesis of this compound via the Acyl Chloride Method

Materials:

-

Caffeic Acid

-

Thionyl Chloride (SOCl₂)

-

Eicosanol

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Step-by-Step Procedure:

-

Preparation of Caffeoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend caffeic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Carefully remove the excess SOCl₂ under reduced pressure. The resulting solid is crude caffeoyl chloride.

-

-

Esterification:

-

Dissolve the crude caffeoyl chloride in anhydrous dichloromethane (CH₂Cl₂).

-

In a separate flask, dissolve eicosanol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous CH₂Cl₂.

-

Slowly add the caffeoyl chloride solution to the eicosanol/pyridine solution at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by adding 1M HCl solution.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Diagram of the Acyl Chloride Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the acyl chloride method.

Method 2: Enzymatic Synthesis - A "Green" and Selective Alternative

Enzymatic synthesis, particularly using lipases, has emerged as a powerful tool for the synthesis of esters under mild and environmentally friendly conditions. Lipases are highly selective enzymes that can catalyze esterification reactions with high efficiency, often without the need for protecting groups.

Causality Behind Experimental Choices:

-

Enzyme Selection: Immobilized Candida antarctica lipase B (Novozym 435) is a widely used and highly effective biocatalyst for the esterification of phenolic acids with long-chain alcohols.[2] Its immobilization enhances stability and allows for easy recovery and reuse.

-

Reaction Medium: The choice of solvent is critical in enzymatic reactions. While organic solvents can be used, solvent-free systems or the use of "green" solvents like deep eutectic solvents are gaining traction.[3] For long-chain esters, a non-polar solvent like hexane or isooctane can be effective.

-

Water Removal: Water is a byproduct of the esterification reaction and can lead to the reverse reaction (hydrolysis). Therefore, the removal of water, often by conducting the reaction under vacuum or in the presence of molecular sieves, is crucial to drive the equilibrium towards product formation.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

Materials:

-

Caffeic Acid

-

Eicosanol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Anhydrous Hexane (or other suitable organic solvent)

-

Molecular Sieves (3Å)

Step-by-Step Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve caffeic acid (1 equivalent) and eicosanol (1.5 equivalents) in anhydrous hexane.

-

Add immobilized lipase (typically 10-20% by weight of the substrates).

-

Add activated molecular sieves to the reaction mixture.

-

-

Reaction Conditions:

-

Incubate the mixture at a controlled temperature (e.g., 60-70°C) with constant shaking or stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Product Isolation:

-

Once the reaction is complete, filter off the immobilized enzyme (which can be washed and reused).

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Diagram of the Enzymatic Synthesis Workflow

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Purification Strategies for High-Purity this compound

The purification of this compound is a critical step to remove unreacted starting materials, byproducts, and any residual catalyst. A combination of chromatographic techniques and recrystallization is typically employed to achieve high purity.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a rapid and efficient method for the preparative separation of organic compounds. Due to the significant difference in polarity between the non-polar this compound and the more polar caffeic acid, silica gel chromatography is an excellent choice for purification.

Experimental Protocol: Flash Chromatography of this compound

Materials:

-

Crude this compound

-

Silica Gel (for flash chromatography)

-

Hexane

-

Ethyl Acetate

Step-by-Step Procedure:

-

Column Preparation:

-

Pack a glass column with silica gel in a slurry of hexane.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 5-10% ethyl acetate in hexane, gradually increasing the polarity to 20-30% ethyl acetate.

-

Collect fractions and monitor their composition by TLC.

-

-

Product Collection:

-

Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

-

Recrystallization: The Final Polish for Ultimate Purity

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[4][5][6][7] The principle is based on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Partially purified this compound

-

Ethanol or a mixture of Hexane/Ethyl Acetate

Step-by-Step Procedure:

-

Solvent Selection:

-

Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of hexane and ethyl acetate are good starting points.

-

-

Dissolution:

-

Place the this compound in a flask and add a minimal amount of the chosen solvent.

-

Heat the mixture with stirring until the solid completely dissolves.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

For complete crystallization, the flask can be placed in an ice bath.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the caffeic acid moiety (typically in the range of 6.5-7.5 ppm), vinyl protons (around 6.3 and 7.6 ppm), the methylene group adjacent to the ester oxygen (a triplet around 4.2 ppm), and the long aliphatic chain of eicosanol (a large signal around 1.2-1.4 ppm and a terminal methyl group as a triplet around 0.9 ppm).[8] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 167 ppm), aromatic carbons (115-148 ppm), vinylic carbons (115 and 145 ppm), the carbon of the methylene group attached to the ester oxygen (around 65 ppm), and multiple signals for the carbons of the long alkyl chain. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (C₂₉H₄₈O₄, MW = 460.7 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Conclusion

This in-depth technical guide provides a comprehensive framework for the synthesis and purification of this compound. By understanding the underlying principles of the acyl chloride and enzymatic synthesis methods, and by employing robust purification techniques such as flash chromatography and recrystallization, researchers can confidently produce high-purity this compound for their scientific investigations. The detailed protocols and rationale behind the experimental choices are intended to empower researchers to adapt and optimize these methods for their specific needs, ultimately advancing the exploration of this promising molecule.

References

-

Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. (2024). PubMed Central. [Link]

-

Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods. (2025). ACS Publications. [Link]

-

Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. (2022). MDPI. [Link]

-

Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. (n.d.). MDPI. [Link]

-

Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2023). Semantic Scholar. [Link]

-

New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. (2024). PubMed Central. [Link]

-

Recrystallization. (2020). YouTube. [Link]

-

How To Recrystallize A Solid. (2020). YouTube. [Link]

-

Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]

-

How to Carry Out a Recrystallization. (2013). YouTube. [Link]

-

Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. (n.d.). MDPI. [Link]

-

Successful Flash Chromatography. (n.d.). Biotage. [Link]

-

Which sample solvents work best with normal-phase flash column chromatography?. (2023). Biotage. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

-

Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil. (2021). PubMed. [Link]

-

This compound (C29H48O4) - PubChemLite. (n.d.). PubChem. [Link]

-

This compound | C29H48O4 | CID 5320238. (n.d.). PubChem. [Link]

-

Lipase-Catalyzed Synthesis of Caffeic Acid Bornyl Ester. (n.d.). OUCI. [Link]

-

lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses. [Link]

-

Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (n.d.). PubMed Central. [Link]

-

Flash Column Chromatography Methodology. (2018). News-Medical.Net. [Link]

-

Eicosanyl (E)-caffeate. (n.d.). Drosophilia Population Genomics Project. [Link]

Sources

- 1. Buy this compound (EVT-1210721) | 28593-90-0 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Lipase-Catalyzed Synthesis of Caffeic Acid Bornyl Ester [ouci.dntb.gov.ua]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]

Eicosanyl Caffeate: A Technical Guide to Screening Biological Activity

Abstract

Eicosanyl caffeate, an ester of caffeic acid and eicosanol, is a lipophilic phenolic compound of growing interest in the fields of pharmacology and drug development. Its structural characteristics, combining the well-documented antioxidant and anti-inflammatory properties of caffeic acid with a long alkyl chain, suggest a unique potential for interaction with cellular membranes and lipid-rich environments. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the systematic screening of this compound's biological activities. We will delve into the core principles behind assay selection, provide detailed, field-proven protocols for evaluating its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential, and explore the underlying molecular mechanisms of action. This guide is designed to be a practical resource, fostering a deeper understanding of how to effectively unlock the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Rationale for Investigating this compound

Caffeic acid, a hydroxycinnamic acid, is a well-established natural antioxidant. However, its therapeutic applications can be limited by its hydrophilic nature, which can affect its bioavailability and ability to cross lipid membranes. The esterification of caffeic acid with long-chain fatty alcohols, such as eicosanol (a 20-carbon saturated fatty alcohol), results in the formation of this compound. This modification significantly increases the molecule's lipophilicity, potentially enhancing its absorption, distribution, and interaction with cellular targets.

This compound belongs to a class of compounds known as caffeic acid esters, with caffeic acid phenethyl ester (CAPE) being a well-studied analogue. Research on CAPE and other alkyl caffeates has revealed a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] These findings provide a strong rationale for the comprehensive biological activity screening of this compound, as its unique long alkyl chain may confer distinct pharmacological properties.

This guide will provide the necessary technical framework to systematically evaluate these potential activities, moving from fundamental antioxidant capacity to more complex cell-based assays and mechanistic studies.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O₄ | [3][4] |

| Molecular Weight | 460.69 g/mol | [3][4] |

| Appearance | Likely a waxy solid at room temperature | Inferred |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. | Inferred from structure |

| LogP (predicted) | ~8.7 | [3][4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the esterification of caffeic acid with eicosanol. Several methods can be employed, with the acyl chloride method being a common and effective approach.[5][6]

Experimental Protocol: Synthesis via the Acyl Chloride Method

Materials:

-

Caffeic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Eicosanol

-

Pyridine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Caffeic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend caffeic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

-

Stir the reaction mixture at room temperature or gentle reflux for 1-2 hours until the reaction is complete (monitor by TLC).

-

Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude caffeoyl chloride.

-

-

Esterification:

-

Dissolve the crude caffeoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve eicosanol and pyridine (as an acid scavenger) in anhydrous DCM.

-

Slowly add the eicosanol/pyridine solution to the caffeoyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

-

Work-up:

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is the most common method.[5][7]

Experimental Protocol: Purification by Flash Column Chromatography

Procedure:

-

Column Preparation:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Dry the silica-adsorbed sample and carefully load it onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

-

Characterization:

-

Combine the pure fractions and evaporate the solvent.

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Screening for Antioxidant Activity

The antioxidant activity of this compound is a primary focus of its biological evaluation. Due to its lipophilic nature, assays that can accommodate non-polar compounds are essential.[8][9][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[11][12][13][14]

Experimental Protocol: DPPH Assay

Materials:

-

This compound stock solution (in ethanol or methanol)

-

DPPH solution (0.1 mM in ethanol or methanol)

-

Trolox or Ascorbic acid as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound stock solution and the positive control in the appropriate solvent.

-

In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL) to the wells.

-

Add the DPPH solution (e.g., 100 µL) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is suitable for both hydrophilic and lipophilic compounds.[9][10]

Experimental Protocol: ABTS Assay

Materials:

-

This compound stock solution

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound and Trolox.

-

In a 96-well plate, add a small volume of each dilution (e.g., 10 µL) to the wells.

-

Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Table 2: Comparison of Antioxidant Assays

| Assay | Principle | Advantages | Disadvantages |

| DPPH | Radical scavenging | Simple, rapid, and inexpensive. | Absorbance may be affected by colored compounds. |

| ABTS | Radical scavenging | Applicable to both hydrophilic and lipophilic compounds; less interference from colored compounds. | The radical is not physiologically relevant. |

Screening for Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Caffeic acid and its esters are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes and signaling pathways.[3][6][13][15][16]

Cyclooxygenase (COX) Inhibition Assay

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[15][17]

Experimental Protocol: COX Inhibition Assay

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective COX inhibitor) as positive controls

-

Assay buffer

-

Prostaglandin E₂ (PGE₂) ELISA kit

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or the positive control in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

Quantify the amount of PGE₂ produced using a commercial ELISA kit.

-

Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.[3]

Experimental Protocol: LOX Inhibition Assay

Materials:

-

Soybean lipoxygenase (or other LOX isoforms)

-

Linoleic acid or arachidonic acid (substrate)

-

This compound

-

Quercetin or other known LOX inhibitors as positive controls

-

Assay buffer

-

Spectrophotometer

Procedure:

-

Prepare solutions of the LOX enzyme, substrate, this compound, and positive control in the assay buffer.

-

Pre-incubate the enzyme with different concentrations of this compound or the positive control.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.

-

Calculate the percentage of LOX inhibition and the IC₅₀ value.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

Overproduction of nitric oxide (NO) by iNOS contributes to inflammation. The effect of this compound on NO production can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[7]

Experimental Protocol: iNOS Inhibition in RAW 264.7 Cells

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

This compound

-

L-NMMA (a known iNOS inhibitor) as a positive control

-

Griess reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or L-NMMA for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Determine the effect of this compound on cell viability using an MTT assay to rule out cytotoxicity.

-

Calculate the percentage of NO production inhibition and the IC₅₀ value.

Screening for Anticancer Activity

The potential of this compound to inhibit cancer cell growth can be evaluated through a series of in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Experimental Protocol: MTT Assay for Anticancer Screening

Materials:

-

A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)

-

A non-cancerous cell line for assessing selectivity (e.g., MRC-5)

-

Cell culture medium

-

This compound

-

Doxorubicin or cisplatin as a positive control

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cancer and non-cancerous cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or the positive control for 24, 48, or 72 hours.

-

After the incubation period, remove the treatment medium and add fresh medium containing the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each cell line.

Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), further assays can be performed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Caspases are key enzymes in the apoptotic cascade. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9.

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Screening for Neuroprotective Activity

The potential of this compound to protect neurons from damage is of great interest, particularly for neurodegenerative diseases. In vitro models using neuronal cell lines are a common starting point.[1][5]

Neuroprotection against Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Materials:

-

SH-SY5Y cell line

-

Cell culture medium

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

-

This compound

-

A known neuroprotective agent as a positive control (e.g., N-acetylcysteine)

-

MTT solution

-

LDH cytotoxicity assay kit

Procedure:

-

Differentiate SH-SY5Y cells into a more neuron-like phenotype using retinoic acid, if desired.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 2-24 hours).

-

Induce oxidative stress by exposing the cells to H₂O₂ or 6-OHDA for a defined time.

-

Assess cell viability using the MTT assay.

-

Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage and cytotoxicity.

-

Calculate the percentage of neuroprotection conferred by this compound.

Mechanistic Insights: Investigating Signaling Pathways

To understand how this compound exerts its biological effects, it is crucial to investigate its impact on key intracellular signaling pathways. Caffeic acid and its esters are known to modulate the NF-κB and MAPK pathways.[2][6][16]

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and cell survival. Its activation can be assessed by Western blotting for key proteins in the pathway.

Experimental Workflow: Investigating NF-κB Signaling

Caption: Workflow for investigating the effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, inflammation, and apoptosis. The phosphorylation status of key MAPKs (ERK, JNK, and p38) can be analyzed by Western blotting.

Signaling Cascade: MAPK Pathway

Caption: Simplified overview of the MAPK signaling cascade.

Data Analysis and Interpretation

For all assays, it is crucial to include appropriate controls (positive, negative, and vehicle controls) and to perform experiments in triplicate. Data should be analyzed statistically to determine significance. The IC₅₀ values are a key parameter for comparing the potency of this compound across different assays and with reference compounds.

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive biological activity screening of this compound. The protocols outlined herein will enable researchers to systematically evaluate its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Positive results from these in vitro screens will warrant further investigation in more complex in vivo models to fully elucidate the therapeutic potential of this promising lipophilic compound. Future research should also focus on its pharmacokinetic and pharmacodynamic properties to better understand its absorption, distribution, metabolism, and excretion in biological systems.

References

-

Adhami, H. R., et al. (2018). Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a novel catalyst. RSC Advances, 8(54), 30776-30785. [Link]

-

Cano, A., et al. (2003). Comparison of hydrophilic and lipophilic antioxidant activity using the ABTS*+ assay. Journal of Agricultural and Food Chemistry, 51(5), 1337-1340. [Link]

-

Celorio-Sánchez, A. L., et al. (2023). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. Molecules, 28(13), 5109. [Link]

-

Dudonne, S., et al. (2009). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 3(1), 1-8. [Link]

-

Floegel, A., et al. (2011). Comparison of ABTS/DPPH/ORAC/FRAP assays and correlation of antioxidant capacity with phenolic and flavonoid content of common German fruits and vegetables. Journal of Agricultural and Food Chemistry, 59(16), 8965-8970. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

He, Y., et al. (2016). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. Cellular and Molecular Neurobiology, 37(3), 499-509. [Link]

-

He, Y., et al. (2016). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. PubMed, [Link]

-

Hrelia, S., et al. (2019). Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels. Molecules, 24(15), 2736. [Link]

-

Kim, H., et al. (2005). Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. Phytotherapy Research, 19(6), 527-530. [Link]

-

Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. Methods in Molecular Biology, 2335, 125-133. [Link]

-

Natarajan, K., et al. (1996). Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B. Proceedings of the National Academy of Sciences, 93(17), 9090-9095. [Link]

-

O'Bryant, C., et al. (2011). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Journal of Ethnopharmacology, 137(1), 385-391. [Link]

-

PubChem. This compound. [Link]

-

PubChemLite. This compound (C29H48O4). [Link]

-

ResearchGate. Does anyone know an easy protocol for DPPH assay?. [Link]

-

Sandra, F., et al. (2008). Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway. The Indonesian Biomedical Journal, 1(1), 33-40. [Link]

-

Schinella, G. R., et al. (2000). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. British Journal of Pharmacology, 131(7), 1487-1494. [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

-

Shi, H., et al. (2014). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Molecules, 19(10), 16457-16479. [Link]

-

T. Horton. MTT Cell Assay Protocol. [Link]

-

Abnova. In Vitro Lipoxygenase (LOX) Inhibitory Assay. [Link]

-

Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Methods in Enzymology, 547, 1-10. [Link]

-

Ak, T., & Gülçin, İ. (2008). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Antioxidants, 7(4), 54. [Link]

-

BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

-

Castillo-López, R. I., et al. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. Plants, 10(10), 2154. [Link]

-

Drosophilia Population Genomics Project. Eicosanyl (E)-caffeate. [Link]

-

Gierse, J. K., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(28), 2828-2834. [Link]

-

Jakubczyk, K., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(13), 10931. [Link]

-

ResearchGate. Antioxidant activity by DPPH assay: in vitro protocol. [Link]

-

PubMed. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. [Link]

-

PubMed Central. Natural products targeting the MAPK-signaling pathway in cancer: overview. [Link]

-

PubMed Central. Caffeic Acid Phenethyl Ester (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells. [Link]

-

PubMed. Inducible nitric oxide synthase: Regulation, structure, and inhibition. [Link]

-

PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

-

Springer. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

PubMed. Inhibition of inducible nitric oxide synthase gene expression and enzyme activity by epigallocatechin gallate, a natural product from green tea. [Link]

-

NIH. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. [Link]

-

MDPI. Lipoxygenase Inhibition by Plant Extracts. [Link]

-

PubMed Central. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. [Link]

-

ResearchGate. (PDF) Antioxidant Activity and Lipoxygenase Enzyme Inhibition Assay with Total Flavonoid Assay of Garcinia porrecta Laness. Stem Bark Extracts. [Link]

-

PubMed. Purification and characterization of a three-component salicylate 1-hydroxylase from Sphingomonas sp. strain CHY-1. [Link]

-

ResearchGate. (a) The flavonoids suppressed the activation of MAPK signaling pathway.... [Link]

-

ResearchGate. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies. [Link]

-

Global Science Books. Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. [Link]

-

Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

Sources

- 1. Occurrence and Biosynthesis of Alkyl Hydroxycinnamates in Plant Lipid Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C29H48O4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C29H48O4 | CID 5320238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antioxidant activity of long chain alkyl hydroxycinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Approaches for the enzymatic synthesis of alkyl hydroxycinnamates and applications thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. arctomsci.com [arctomsci.com]

- 14. Separation and purification of the antioxidant compounds, caffeic acid phenethyl ester and caffeic acid from mushrooms by molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]

- 17. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to Eicosanyl Caffeate Antioxidant Capacity Assays (DPPH & ABTS)

This guide provides a comprehensive technical overview of the methodologies used to assess the antioxidant capacity of eicosanyl caffeate, a promising bioactive compound. We will delve into the core principles, detailed protocols, and critical considerations for two of the most widely adopted spectrophotometric assays: the DPPH and ABTS methods. Our focus is on delivering not just procedural steps, but the scientific rationale that underpins robust and reliable antioxidant quantification.

This compound: A Profile of the Antioxidant

This compound (IUPAC name: icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a long-chain alkyl ester of caffeic acid.[1] Its molecular structure, featuring a caffeic acid moiety esterified with eicosanol (a 20-carbon fatty alcohol), is fundamental to its biological activity. The defining feature is the catechol group (3,4-dihydroxy) on the phenyl ring, which is the primary site of antioxidant action.[2] This structure allows this compound to donate hydrogen atoms or electrons to neutralize reactive free radicals, thereby mitigating oxidative stress.[1][2][3]

Found in various plants, this compound has demonstrated significant antioxidant, anti-inflammatory, and elastase inhibitory activities, making it a compound of interest for pharmaceutical and cosmetic applications.[1][4] Accurate and reproducible assessment of its antioxidant capacity is therefore a critical step in its evaluation for drug development and formulation.

Foundational Principles of Radical Scavenging Assays

The antioxidant activity of this compound is primarily measured by its ability to scavenge synthetic free radicals. The two assays discussed here, DPPH and ABTS, operate on this principle but utilize different radical species and reaction environments. The underlying mechanism involves the antioxidant (e.g., this compound) donating an electron or a hydrogen atom to the radical, thus neutralizing it and causing a measurable change in color.[5][6][7] This color change, measured spectrophotometrically, is directly proportional to the antioxidant's scavenging ability.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common, rapid, and simple method for screening antioxidant activity.[5][8][9][10] It is based on the ability of an antioxidant to reduce the stable DPPH radical.

Core Mechanism of Action

The DPPH radical is a stable free radical characterized by a deep violet color in solution, with a maximum absorbance around 517 nm.[5][8][11] When an antioxidant compound like this compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process reduces DPPH to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from deep violet to a pale yellow.[5][9][11] The degree of this discoloration, quantified as a decrease in absorbance at 517 nm, is stoichiometric to the number of electrons or hydrogen atoms captured.[10]

Visualizing the DPPH Reaction

Caption: ABTS is first oxidized to a radical, then reduced by an antioxidant.

Detailed Experimental Protocol

A. Reagent Preparation

-

ABTS Stock Solution (7 mM): Dissolve an appropriate amount of ABTS diammonium salt in water or phosphate-buffered saline (PBS).

-

Potassium Persulfate Solution (2.45 mM): Prepare a separate aqueous solution of potassium persulfate.

-

ABTS•+ Working Solution: To generate the radical cation, mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [12][13]This incubation period ensures the complete formation of the radical.

-

Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 (±0.02) at 734 nm. This standardization is critical for reproducibility.

B. Assay Procedure

-

Reaction Setup: In a 96-well microplate, add a small volume of the sample or standard dilution (e.g., 5-10 µL). 2. Initiate Reaction: Add a large volume of the adjusted ABTS•+ solution (e.g., 200 µL) to each well. 3. Incubation: Mix and incubate at room temperature for a short period, typically 5-6 minutes. [12]4. Absorbance Measurement: Read the absorbance at 734 nm. C. Data Analysis

-

Standard Curve: Generate a standard curve by plotting the % inhibition of the ABTS•+ signal versus the concentration of a standard antioxidant, typically Trolox.

-

Calculate TEAC: The antioxidant capacity of the sample is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC value is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the sample.

Comparative Analysis: DPPH vs. ABTS for this compound

The choice between the DPPH and ABTS assay depends on the specific properties of the compound and the research objective. For a lipophilic compound like this compound, both assays are suitable, but key differences must be considered.

| Feature | DPPH Assay | ABTS Assay |

| Principle | Direct reduction of a stable radical | Reduction of a pre-formed radical cation |

| Radical Species | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+) |

| Color Change | Violet to Yellow | Blue-Green to Colorless |

| Wavelength (λmax) | ~517 nm | ~734 nm (recommended) |

| Solvent System | Primarily organic solvents (methanol, ethanol) | Aqueous and organic solvents |

| Pros | Simplicity, uses a stable radical | Applicable to hydrophilic & lipophilic compounds, less steric hindrance, less interference from sample color |

| Cons | Limited to organic solvents, potential steric hindrance, not physiologically relevant | Radical must be generated fresh, reaction kinetics can be complex |

Studies have shown that long-chain caffeates like this compound exhibit antioxidant activity in the DPPH assay, though sometimes weaker than standards like gallic acid. [4]The ABTS assay's ability to work in different solvents and its sensitivity to a broader range of antioxidants makes it a valuable complementary method.

Integrated Experimental Workflow

The following diagram illustrates the comprehensive workflow for assessing the antioxidant capacity of this compound using both assays.

Caption: Overall workflow for DPPH and ABTS antioxidant capacity determination.

Conclusion for the Senior Application Scientist

Both the DPPH and ABTS assays serve as robust, reliable, and accessible primary screening tools for quantifying the radical scavenging capacity of this compound. The DPPH assay offers simplicity and speed, while the ABTS assay provides versatility across different solvent systems and is less prone to certain interferences. For a comprehensive characterization, employing both methods is highly recommended to account for their different chemical principles. The data generated from these assays, particularly IC50 and TEAC values, are critical for establishing the antioxidant potency of this compound, guiding its development in pharmaceutical and cosmeceutical formulations where mitigating oxidative stress is a key therapeutic or protective goal.

References

-

Wikipedia. (2023). ABTS. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

Škrovánková, S., et al. (2022). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Potentials, 2(1), 1-13. Retrieved from [Link]

-

ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

-

ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

-

MDPI. (2022). DPPH Radical Scavenging Assay. Antioxidants, 11(12), 2421. Retrieved from [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Retrieved from [Link]

-

Darcsi, A., et al. (2024). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. Molecules, 29(23), 5673. Retrieved from [Link]

-

MDPI. (2024). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5320238. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C29H48O4). Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. Retrieved from [Link]

-

Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Retrieved from [Link]

-

Zen-Bio, Inc. (2010). ABTS Antioxidant Assay Kit. Retrieved from [Link]

-

Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Retrieved from [Link]

-